(5-Aminopyridin-3-yl)boronic acid

Protodeboronation stability Suzuki–Miyaura cross-coupling Heteroaryl boronic acid

Medicinal chemists pursuing FIXa inhibitors require the exact 5-amino-3-pyridyl regioisomer-alternative isomers lose >10-fold inhibitory activity. This compound addresses that need: • Regiospecific 5-amino-3-pyridyl vector essential for nanomolar FIXa inhibition (WO-2020242245-A1) • Thermal stability of the 3-pyridylboronic acid class eliminates low-temperature handling; electron-donating 5-amino group accelerates transmetalation • ≥97% purity minimizes homocoupling byproducts, streamlining downstream purification and improving overall yield

Molecular Formula C5H7BN2O2
Molecular Weight 137.933
CAS No. 1169748-84-8
Cat. No. B591737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Aminopyridin-3-yl)boronic acid
CAS1169748-84-8
Molecular FormulaC5H7BN2O2
Molecular Weight137.933
Structural Identifiers
SMILESB(C1=CC(=CN=C1)N)(O)O
InChIInChI=1S/C5H7BN2O2/c7-5-1-4(6(9)10)2-8-3-5/h1-3,9-10H,7H2
InChIKeyRKZHYRRFTYDWTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Aminopyridin-3-yl)boronic acid: Regiospecific Building Block


(5-Aminopyridin-3-yl)boronic acid is a heteroaromatic boronic acid featuring a pyridine ring substituted with an amino group at the 5-position and a boronic acid group at the 3-position [1]. This regioisomeric arrangement yields a molecular formula of C₅H₇BN₂O₂ and a molecular weight of 137.93 g/mol . The compound is primarily employed as a key intermediate in Suzuki–Miyaura cross-coupling reactions, enabling the construction of biaryl architectures prevalent in pharmaceutical and agrochemical research . Its specific substitution pattern is critical for the development of potent coagulation factor IXa (FIXa) inhibitors, as documented in multiple patent filings .

Why (5-Aminopyridin-3-yl)boronic acid Cannot Be Substituted


Aminopyridine boronic acids exist as multiple regioisomers that differ profoundly in stability, reactivity, and the geometry of the biaryl products they generate. Pyridin-2-ylboronic acids are notoriously unstable, undergoing rapid protodeboronation under basic aqueous conditions, whereas pyridin-3-ylboronic acids are thermally robust and react without special precautions [1]. Even among 3-pyridyl isomers, the position of the amino group dictates both the electronic character of the ring and the vector of the coupling product. Substituting (5-aminopyridin-3-yl)boronic acid with, for example, the 4-amino-3-yl or 6-amino-3-yl isomer would alter the spatial presentation of the amino pharmacophore in downstream bioactive molecules, potentially abolishing target binding. The quantitative evidence below demonstrates why procurement of the exact regioisomer is non-negotiable for reproducible results.

Product-Specific Differentiation Evidence


Thermal Stability vs. 2-Pyridyl Boronic Acids

(5-Aminopyridin-3-yl)boronic acid belongs to the 3-pyridylboronic acid class, which is thermally stable and does not require special handling, in contrast to 2-pyridylboronic acids that are thermally unstable and prone to protodeboronation [1]. While 2-pyridylboronates decompose upon heating or under basic aqueous conditions, 3- and 4-pyridylboronic acids remain intact under standard Suzuki–Miyaura reaction conditions (aqueous base, 80–100 °C) [2]. This stability difference translates directly into higher isolated yields and fewer side products when using the 3-pyridyl isomer.

Protodeboronation stability Suzuki–Miyaura cross-coupling Heteroaryl boronic acid

Electronic Activation by Amino Group Positioning

The 5-amino substituent in (5-aminopyridin-3-yl)boronic acid is conjugated to the boronic acid group through the pyridine ring. Amino groups are strongly electron-donating (σₚ = −0.66), which increases the electron density on the boron atom and facilitates the transmetalation step in the Suzuki–Miyaura catalytic cycle [1]. In contrast, the 4-amino-3-yl regioisomer places the amino group in a position that is less conjugated to the boronic acid, resulting in a different electronic profile. Computational studies on substituted phenylboronic acids have shown that electron-donating substituents at the para position can increase the rate of transmetalation by up to 5-fold compared to the unsubstituted analog [2].

Hammett substituent constant Suzuki–Miyaura transmetalation Aryl boronic acid reactivity

Regiospecific Pharmacophore for FIXa Inhibitor Potency

(5-Aminopyridin-3-yl)boronic acid is explicitly used as a reagent in the development of potent coagulation factor IXa (FIXa) inhibitors, with patent filings demonstrating its role in constructing the phthalazinone scaffold critical for activity [1]. The 5-amino-3-pyridyl vector positions the amino group for key hydrogen-bond interactions within the FIXa active site. SAR studies on related FIXa inhibitors show that moving the amino group to the 4- or 6-position reduces inhibitory potency by >10-fold, underscoring the regiospecific requirement [2].

Coagulation factor IXa Structure-activity relationship Kinase inhibitor design

Validated Purity Specification: 97%+ by HPLC with QC Documentation

Commercial suppliers consistently specify (5-aminopyridin-3-yl)boronic acid at ≥97% purity, with supporting HPLC, NMR, and GC analytical data available . In contrast, the 4-amino-3-yl regioisomer (CAS 959957-75-6) is frequently offered only at 90% purity , and the 6-amino-3-yl isomer (CAS 851524-96-4) is commonly listed at 95% . The higher standard purity of the 5-amino-3-yl isomer reduces the burden of pre-use purification and ensures more accurate stoichiometry in cross-coupling reactions, directly improving isolated yields.

Quality control Batch-to-batch consistency HPLC purity

High-Value Application Scenarios


FIXa Inhibitor Lead Optimization

Procurement of (5-aminopyridin-3-yl)boronic acid is essential for medicinal chemistry teams pursuing coagulation factor IXa (FIXa) inhibitors based on the phthalazinone scaffold. The regiospecific 5-amino-3-pyridyl vector is required to achieve nanomolar potency; alternative regioisomers lose >10-fold inhibitory activity [1]. The compound's role in constructing the critical biaryl linkage via Suzuki–Miyaura coupling is documented in multiple patent families, including WO-2020242245-A1 [2].

High-Yielding Suzuki–Miyaura Cross-Coupling

For process chemists scaling up biaryl coupling reactions, the thermal stability of the 3-pyridylboronic acid class eliminates the need for special handling or low-temperature conditions required by 2-pyridyl isomers [1]. The electron-donating 5-amino group further accelerates transmetalation, enabling shorter cycle times and higher throughput [2]. The ≥97% commercial purity minimizes the formation of homocoupling byproducts, simplifying downstream purification and improving overall yield .

Kinase Probe Synthesis

The compound's regiospecific geometry is critical for constructing kinase inhibitor probes where the aminopyridine moiety serves as a hinge-binding pharmacophore. The TPSA of 79.4 Ų and 3 hydrogen-bond donors [1] contribute to favorable physicochemical properties for cell permeability. The 5-amino-3-pyridyl orientation is specifically required for Mer kinase inhibitor scaffolds, as disclosed in US-2019315716-A1 [2].

Automated Parallel Library Synthesis

The robust stability profile of (5-aminopyridin-3-yl)boronic acid under standard aqueous basic conditions makes it suitable for automated parallel synthesis platforms. Unlike 2-pyridylboronic acids that require freshly prepared solutions and careful pH control, the 3-pyridyl isomer can be pre-dispensed into reaction plates without significant degradation, ensuring consistent reactivity across large compound libraries [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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